
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate (PTB) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.
作用機序
The mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Inflammatory cytokine expression is also inhibited by 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate through the suppression of NF-κB signaling.
生化学的および生理学的効果
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One of the main advantages of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is its ease of synthesis, which allows for large-scale production. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have low toxicity and is relatively stable under physiological conditions. However, one limitation of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and its potential side effects.
将来の方向性
There are several future directions for the study of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate. In medicinal chemistry, further studies are needed to determine the efficacy and safety of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate as an anti-inflammatory and anti-tumor agent. Additionally, the potential use of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate in combination with other drugs should be investigated. In material science, further research is needed to optimize the synthesis of organic semiconductors based on 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and to explore their potential applications in electronic devices. Finally, the optical properties of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate should be further investigated for potential use in imaging and sensing applications.
Conclusion
In conclusion, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is a synthetic compound with potential applications in various fields, including medicinal chemistry, material science, and electronics. Its ease of synthesis, low toxicity, and stability under physiological conditions make it an attractive candidate for further research. However, further studies are needed to fully understand the mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and its potential applications.
合成法
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is synthesized by the condensation of 3-bromo-2-hydroxybenzaldehyde and 2-thiophenecarboxylic acid in the presence of a base catalyst and a dehydrating agent. The resulting product is then subjected to a cyclization reaction to form the final compound. The synthesis of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is relatively simple and can be carried out on a large scale, making it an attractive candidate for industrial applications.
科学的研究の応用
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has been reported to inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells. In material science, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and field-effect transistors. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been investigated for its optical properties, including fluorescence and phosphorescence, making it a potential candidate for use in sensors and imaging applications.
特性
CAS番号 |
105799-78-8 |
|---|---|
製品名 |
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate |
分子式 |
C18H11NaO3S |
分子量 |
330.3 g/mol |
IUPAC名 |
sodium;4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C18H12O3S.Na/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15;/h1-10,16H,(H,19,20);/q;+1/p-1 |
InChIキー |
JTWZGWYZGDMBGC-UHFFFAOYSA-M |
異性体SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
同義語 |
4H-4-phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate Zy 15850A Zy-15850A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



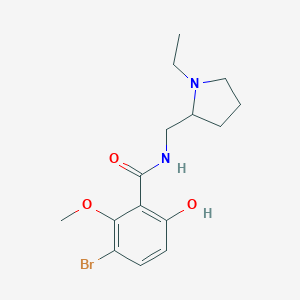
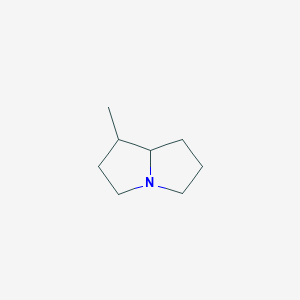
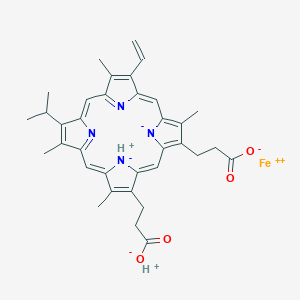
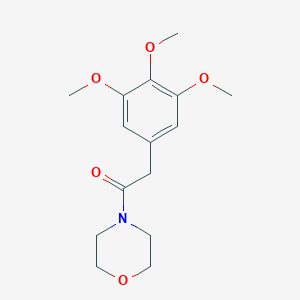
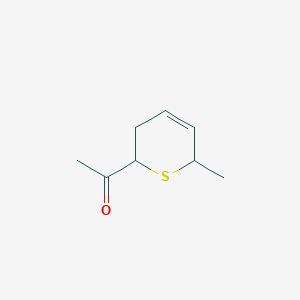
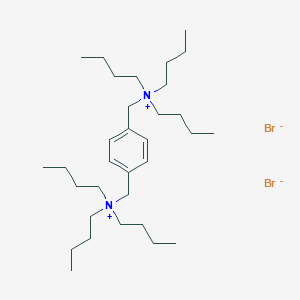
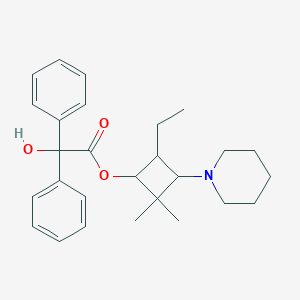
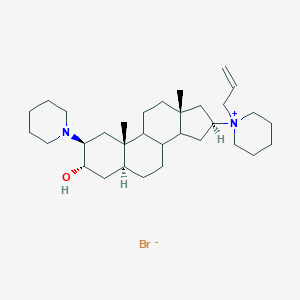
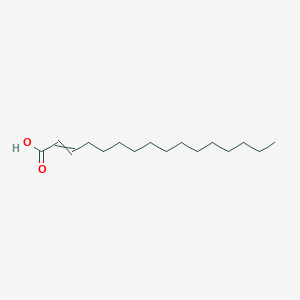
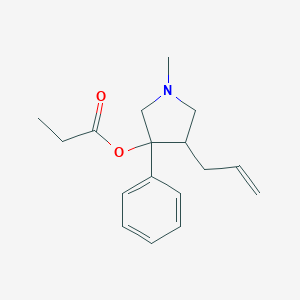

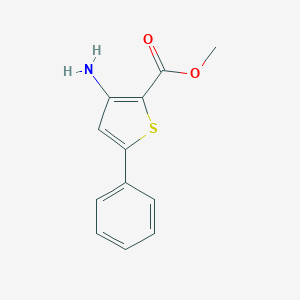
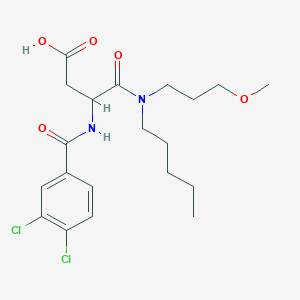
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)